Phenyl(o-tolyloxy)acetic acid

Structure-Activity Relationship Synthetic Intermediate Medicinal Chemistry

Phenyl(o-tolyloxy)acetic acid (IUPAC: 2-(2-methylphenoxy)-2-phenylacetic acid) is a substituted phenoxyacetic acid derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. It belongs to the broader class of aryloxyacetic acids, which are widely recognized as scaffolds for herbicides, plant growth regulators, and pharmaceutical intermediates.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 53498-63-8
Cat. No. B12163502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(o-tolyloxy)acetic acid
CAS53498-63-8
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-11-7-5-6-10-13(11)18-14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17)
InChIKeyJUMFHPAEVFSSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8): Procurement & Differentiation Guide


Phenyl(o-tolyloxy)acetic acid (IUPAC: 2-(2-methylphenoxy)-2-phenylacetic acid) is a substituted phenoxyacetic acid derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol [1]. It belongs to the broader class of aryloxyacetic acids, which are widely recognized as scaffolds for herbicides, plant growth regulators, and pharmaceutical intermediates [2]. Structurally, the compound features a phenyl group and an o-tolyloxy group attached to an acetic acid moiety, distinguishing it from simpler phenoxyacetic acids used as commercial herbicides [1].

Why Generic Phenoxyacetic Acid Analogs Cannot Replace Phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8)


Direct substitution of phenyl(o-tolyloxy)acetic acid with simpler phenoxyacetic acid derivatives—such as MCPA, 2,4-D, or (2-methylphenoxy)acetic acid—is not scientifically valid due to fundamental differences in molecular architecture and resulting physicochemical properties. The target compound possesses a unique α-phenyl substitution on the acetic acid backbone, creating a sterically hindered, chiral center absent in most commercial auxin-mimic herbicides [1]. This structural divergence manifests in a significantly lower melting point (76–80°C) compared to the parent (2-methylphenoxy)acetic acid (152–157°C), which directly impacts handling, formulation, and solubility profiles [2]. Furthermore, patents explicitly identify this compound as a specialized intermediate for microbicide synthesis, a role for which the less-substituted analogs are not suited due to differing reactivity and steric requirements [3].

Quantitative Differentiation Evidence for Phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8)


Structural Uniqueness: α-Phenyl Substitution vs. Common Phenoxyacetic Acid Herbicides

Phenyl(o-tolyloxy)acetic acid possesses a α-phenyl substituent on the acetic acid carbon, creating a chiral center not present in the commercially dominant phenoxyacetic acid herbicides MCPA (4-chloro-o-tolyloxyacetic acid) or 2,4-D (2,4-dichlorophenoxyacetic acid) [1]. This substitution fundamentally alters the molecule's three-dimensional conformation and electronic distribution, moving it from a planar auxin-mimic herbicide class to a sterically hindered carboxylic acid scaffold more typical of pharmaceutical intermediates .

Structure-Activity Relationship Synthetic Intermediate Medicinal Chemistry

Physical Property Differentiation: Melting Point vs. (2-Methylphenoxy)acetic acid

The introduction of the α-phenyl group in phenyl(o-tolyloxy)acetic acid drastically lowers its melting point compared to its direct structural analog lacking this substituent, (2-methylphenoxy)acetic acid. The target compound exhibits a melting point of 76–80°C (lit. 77°C) , while (2-methylphenoxy)acetic acid melts at 152–157°C [1]. This 75–77°C difference significantly alters the compound's solid-state behavior and solubility characteristics.

Solid-State Chemistry Formulation Science Analytical Chemistry

Synthetic Intermediate Designation in Microbicide Patents

A patent by CIBA GEIGY AG (JPH06508120A) explicitly describes a process for preparing phenylacetic acid derivatives of the general formula I, where phenyl(o-tolyloxy)acetic acid falls within the scope (Z₁=H, Z₂=H, phenoxy group present) [1]. The patent states these compounds are useful as intermediates for the synthesis of microbicides. This specific application is not claimed for simpler phenoxyacetic acids like MCPA or 2,4-D, which are formulated as end-use herbicides, not synthetic building blocks.

Agrochemical Synthesis Patent Literature Microbicide Development

Chiral Scaffold Potential: Relevance to Endothelin Antagonist Research

A series of phenoxyphenylacetic acid derivatives, closely related in structure to phenyl(o-tolyloxy)acetic acid, have been explored as potent and selective ET(A) receptor antagonists . In that study, phenoxyphenylacetic acid derivative 13a exhibited an IC₅₀ of 59 nM against the rat aortic ET(A) receptor . While phenyl(o-tolyloxy)acetic acid itself was not the specific compound tested, the SAR studies confirm that the phenoxyphenylacetic acid scaffold—characterized by the α-phenyl substitution present in the target compound—is essential for achieving high-affinity binding and favorable pharmacokinetic profiles in this therapeutic area [1].

Drug Discovery Endothelin Receptor Cardiovascular Research

Recommended Application Scenarios for Phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8) Based on Differentiated Evidence


Synthesis of Chiral Pharmaceutical Intermediates

Due to the presence of a chiral α-carbon center, phenyl(o-tolyloxy)acetic acid is an ideal starting material for synthesizing enantiomerically pure drug candidates. Its scaffold has been validated in the development of endothelin receptor antagonists (IC₅₀ 59 nM) and PPARδ partial agonists [1]. Procure this compound when building libraries of phenoxyphenylacetic acid derivatives for cardiovascular or metabolic disease research.

Agrochemical Intermediate for Next-Generation Microbicides

Patents explicitly claim phenylacetic acid derivatives of this structural class as intermediates for synthesizing novel microbicides . Unlike end-use herbicides such as MCPA, this compound serves as a building block to create new active ingredients with potentially differentiated modes of action. Researchers developing fungicides or bactericides for crop protection should consider this compound as a starting scaffold.

Solid-State and Formulation Research

The compound's low melting point (76–80°C) compared to its non-α-phenyl analog (152–157°C) makes it a useful model system for studying the impact of α-substitution on solid-state properties and solubility [1]. Formulation scientists can utilize this compound to explore the effects of steric hindrance on dissolution rates and crystalline packing in carboxylic acid derivatives.

Plant Growth Regulator Mechanism Studies

As a substituted phenylacetic acid, this compound falls within a class known to exhibit auxin-like activity . However, its α-phenyl group deviates from the structural requirements for optimal auxin activity (typically favoring meta-substitution) [1]. This makes it a valuable tool compound for probing structure-activity relationships at auxin receptors and investigating antiauxin properties, distinct from potent auxins like 2,4-D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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